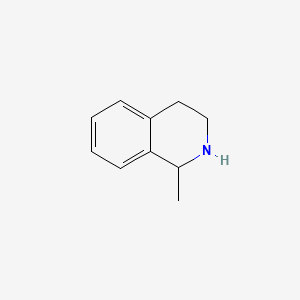

1-Methyl-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

1-methyl-1,2,3,4-tetrahydroisoquinoline is a member of isoquinolines.

Mécanisme D'action

Target of Action

The primary target of 1-Methyl-1,2,3,4-tetrahydroisoquinoline is the dopamine (DA) receptors in the brain . It interacts with the agonistic conformation of these receptors .

Mode of Action

this compound inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . It also inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities , leading to an increase in monoamine neurotransmitter levels in the brain .

Biochemical Pathways

The compound shifts dopamine catabolism toward catechol-O-methyltransferase (COMT)-dependent O-methylation . This shift in dopamine metabolism seems to play a crucial role in its neuroprotective activity .

Pharmacokinetics

It has been suggested that the compound might have a favorable admet profile .

Result of Action

The action of this compound results in significant neuroprotective activity . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It also demonstrates significant antidepressant-like effects .

Action Environment

It is known that the compound is present endogenously in the mammalian brain , suggesting that its action may be influenced by the brain’s internal environment.

Analyse Biochimique

Biochemical Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions, particularly in the brain. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. This compound inhibits the activity of these enzymes, leading to increased levels of monoamine neurotransmitters such as dopamine, noradrenaline, and serotonin . Additionally, it interacts with catechol-O-methyltransferase (COMT), shifting dopamine catabolism towards COMT-dependent O-methylation . This compound also exhibits free radical scavenging properties, which contribute to its neuroprotective effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In neuronal cells, it exerts neuroprotective effects by inhibiting the formation of free radicals and reducing oxidative stress . This compound also influences cell signaling pathways, particularly those involving dopamine receptors. By interacting with dopamine receptors, this compound modulates dopamine metabolism and neurotransmitter levels . Furthermore, it affects gene expression related to neuroprotection and neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions. It binds to and inhibits MAO-A and MAO-B enzymes, preventing the oxidation of monoamine neurotransmitters . This inhibition leads to increased levels of dopamine, noradrenaline, and serotonin in the brain . Additionally, this compound interacts with COMT, promoting the O-methylation of dopamine . The compound’s free radical scavenging properties further enhance its neuroprotective effects by reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its neuroprotective properties over extended periods . Studies have shown that this compound can provide long-term neuroprotection against various neurotoxins, including 1-methyl-4-phenylpyridinium ion (MPP+) and rotenone . Additionally, its effects on cellular function, such as dopamine metabolism and neurotransmitter levels, remain consistent over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and antidepressant-like effects . At higher doses, it may lead to adverse effects, including disruptions in locomotor activity and working memory impairment . The optimal dosage for therapeutic applications needs to be carefully determined to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-A, MAO-B, and COMT, influencing the metabolism of monoamine neurotransmitters . The compound’s inhibition of MAO enzymes shifts dopamine catabolism towards COMT-dependent O-methylation, resulting in increased levels of O-methylated dopamine metabolites . These metabolic pathways contribute to the compound’s neuroprotective and antidepressant-like effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within neuronal cells . Its localization in the brain is crucial for its therapeutic potential in treating neurodegenerative diseases.

Subcellular Localization

This compound is localized in specific subcellular compartments, particularly in the mitochondrial synaptosomal fraction . This localization is essential for its activity and function, as it allows the compound to interact with mitochondrial enzymes and proteins involved in oxidative stress and neuroprotection . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy.

Activité Biologique

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Methyl-THIQ) is a bicyclic compound derived from isoquinoline. It has garnered attention in pharmacological research due to its diverse biological activities, including neuroprotective effects, anti-inflammatory properties, and potential applications in treating neurodegenerative diseases. This article reviews the biological activity of 1-Methyl-THIQ based on recent research findings.

Neuroprotective Effects

Numerous studies have highlighted the neuroprotective properties of 1-Methyl-THIQ. It has been shown to protect neuronal cells from oxidative stress and apoptosis.

- Mechanism of Action : The neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. Specifically, it enhances the activity of antioxidant enzymes and decreases the levels of reactive oxygen species (ROS) in neuronal cells.

- Case Study : In a study by Zhang et al. (2020), 1-Methyl-THIQ was administered to a rat model of Parkinson’s disease. The results indicated a significant reduction in dopaminergic neuron loss and improved motor function compared to control groups.

Anti-inflammatory Properties

1-Methyl-THIQ exhibits anti-inflammatory activity that may be beneficial in various inflammatory conditions.

- Research Findings : A study conducted by Liu et al. (2021) demonstrated that 1-Methyl-THIQ inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests its potential role in managing neuroinflammation.

Antioxidant Activity

The compound has been noted for its antioxidant properties, which contribute to its neuroprotective effects.

- Experimental Data : In vitro assays showed that 1-Methyl-THIQ significantly scavenged free radicals and increased the levels of endogenous antioxidants like glutathione (GSH) .

Potential in Neurodegenerative Diseases

Given its biological activities, 1-Methyl-THIQ is being explored for its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

| Disease | Mechanism of Action | Study Reference |

|---|---|---|

| Parkinson’s Disease | Neuroprotection via ROS reduction | Zhang et al., 2020 |

| Alzheimer’s Disease | Modulation of amyloid-beta aggregation | Chen et al., 2022 |

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary studies indicate that 1-Methyl-THIQ has a favorable safety profile at therapeutic doses.

Toxicity Studies

A toxicity study conducted by Kim et al. (2023) evaluated the acute and chronic effects of 1-Methyl-THIQ on liver and kidney functions in animal models. The findings revealed no significant adverse effects at doses up to 100 mg/kg body weight.

Applications De Recherche Scientifique

Pharmaceutical Development

1MeTIQ is recognized as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural characteristics facilitate the development of compounds that can effectively target neurotransmitter systems. Research indicates that 1MeTIQ possesses neuroprotective properties and can antagonize the effects of neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which are associated with Parkinson's disease .

Case Study: Neuroprotective Effects

A study conducted by Antkiewicz-Michaluk et al. (2006) demonstrated that 1MeTIQ not only inhibits calcium influx but also mitigates parkinsonian-like symptoms induced by MPTP in animal models. This suggests potential therapeutic applications for 1MeTIQ in managing neurodegenerative diseases .

Neurochemistry Research

The compound is extensively utilized in neurochemistry to study neurotransmitter systems. Its ability to modulate dopamine levels has been documented in various studies, indicating its role as a natural regulator of the dopamine neurotransmitter system . Additionally, 1MeTIQ has been shown to restore altered monoamine levels in disease models, further underscoring its importance in understanding brain function and mental health conditions .

Organic Synthesis

In organic chemistry, 1MeTIQ serves as a valuable building block for synthesizing more complex molecules. Its versatility allows researchers to create new materials and compounds across various industries. The compound's structural features enable it to participate in diverse chemical reactions, making it a crucial component in organic synthesis processes .

Natural Product Synthesis

Researchers employ 1MeTIQ in the synthesis of natural products. Its ability to mimic or enhance the effects of naturally occurring substances opens avenues for developing new therapeutic agents. This application is particularly relevant in pharmacognosy and drug discovery .

Analytical Chemistry

In analytical chemistry, 1MeTIQ is used for detecting and quantifying related compounds. It plays a critical role in quality control within pharmaceutical manufacturing processes. The compound's properties allow for precise analytical methods that ensure the integrity and efficacy of pharmaceutical products .

Summary Table of Applications

| Application Area | Description | Key Findings/References |

|---|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs; neuroprotective effects against neurotoxins | Antkiewicz-Michaluk et al., 2006; Rossetti et al., 1992 |

| Neurochemistry Research | Modulates dopamine levels; restores monoamine levels | Wąsik et al., 2019; Antkiewicz-Michaluk et al., 2004 |

| Organic Synthesis | Building block for complex molecules | Chem-Impex Research |

| Natural Product Synthesis | Mimics/enhances natural substances for therapeutic development | Chem-Impex Research |

| Analytical Chemistry | Detection and quantification methods for quality control | Chem-Impex Research |

Propriétés

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPILYVQSKNWRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897161 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4965-09-7 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004965097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.